molecular formula C9H12F2 B12848089 (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane

(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane

Cat. No.: B12848089
M. Wt: 158.19 g/mol
InChI Key: PXGAMDNMSGEMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is a chemical compound characterized by the presence of a cyclopropenyl group substituted with two fluorine atoms and attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane typically involves the cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of fluorosulfonyl difluoroacetate in the presence of a base such as sodium fluoride at elevated temperatures . The reaction conditions often include the use of solvents like diglyme and temperatures around 120°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the cyclopropenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the compound in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropenone derivatives, while substitution reactions can produce a variety of substituted cyclopropenyl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is not fully understood. it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it useful in organic synthesis and biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is unique due to its combination of a cyclopropenyl group with a cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C9H12F2

Molecular Weight

158.19 g/mol

IUPAC Name

(3,3-difluorocyclopropen-1-yl)cyclohexane

InChI

InChI=1S/C9H12F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h6-7H,1-5H2

InChI Key

PXGAMDNMSGEMRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC2(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.